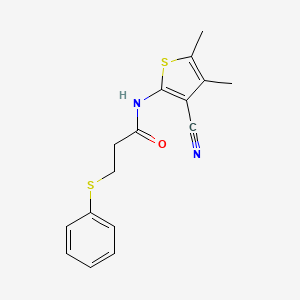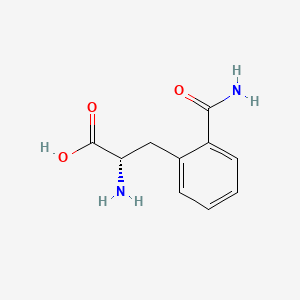
(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylboronic acid and its derivatives are highly valuable building blocks in organic synthesis . They are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method used in the synthesis of these compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The structure of these compounds typically contains a boronic acid or ester group attached to an aromatic ring .Chemical Reactions Analysis
These compounds are involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They also participate in the generation of carbamoyl radicals from oxamic acids .Physical And Chemical Properties Analysis
Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Its derivatives, such as pinacol ester and azaester, show better solubility than the parent acid in all tested solvents .Aplicaciones Científicas De Investigación
Carbamate Formation in Amino Systems
An experimental study on carbamate formation within the amino propanol system under various CO2 loadings and temperatures explored the stability and behavior of carbamate species. This research utilized nuclear magnetic resonance (NMR) spectroscopy to identify the main species within the system, including carbamate, and found that carbamate formation exhibits weak temperature dependence, shedding light on the stability constants and interactions of carbamate under different conditions (Ciftja, Hartono, & Svendsen, 2014).
Novel Opioid Antagonists Development
In the realm of pharmacology, substituting the N-terminal tyrosine residue in opioid peptides with specific carbamoylphenyl propanoic acid derivatives led to the creation of novel opioid antagonists. This modification resulted in compounds that challenge the traditional structure-activity relationships within opioid receptor interactions, paving the way for new therapeutic options (Lu et al., 2006).
Renewable Building Blocks for Material Science
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for benzoxazine monomers, demonstrating a sustainable alternative to traditional phenol-based systems. This approach highlights the potential of renewable sources in developing materials with specific properties suitable for various applications, emphasizing the importance of sustainable and environmentally friendly chemical processes (Trejo-Machin et al., 2017).
Propionic Acid Extraction Studies
Research into the extraction of propionic acid from aqueous solutions has led to insights into the efficiency of different extractants and diluents. This work is crucial for the recovery of propionic acid in industrial processes, offering potential improvements in the efficiency and sustainability of production methods (Keshav et al., 2009).
Luminescent Metal Complexes
The synthesis and study of luminescent complexes using carbamoyl propanoic acid derivatives have provided valuable insights into the potential applications of these compounds in materials science. Research in this area explores the properties and applications of these luminescent complexes, offering new opportunities for the development of optical and electronic materials (Kanwal et al., 2020).
Mecanismo De Acción
Target of Action
Boronic acids and their esters, which l-2-carbamoylphe is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including l-2-carbamoylphe, are known to undergo protodeboronation . This process involves the removal of the boron moiety from the compound, which can lead to changes in the compound’s structure and function .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of L-2-Carbamoylphe.
Result of Action
The protodeboronation of boronic esters, a process that l-2-carbamoylphe likely undergoes, can lead to significant changes in the compound’s structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-2-Carbamoylphe. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Additionally, the solubility of phenylboronic acids and their esters in different solvents can also affect their stability and efficacy .
Safety and Hazards
Direcciones Futuras
There is increasing interest in boronic acids and their derivatives due to their wide applications. Future research may focus on improving their stability in water, as these compounds are only marginally stable . Additionally, the development of new boronic acids with good water solubility is a potential area of future research .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWGGPXZQIUPR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


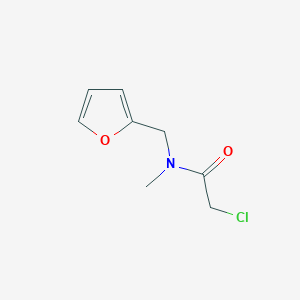
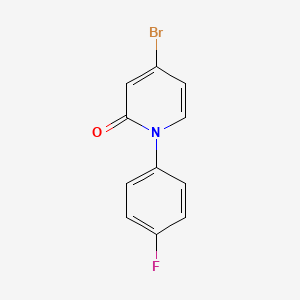
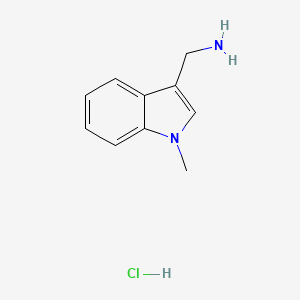
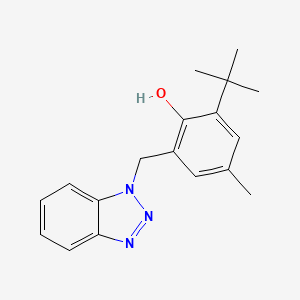
![N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B2769140.png)
![2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2769141.png)
![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)

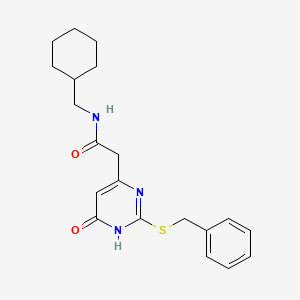
![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)
![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)
